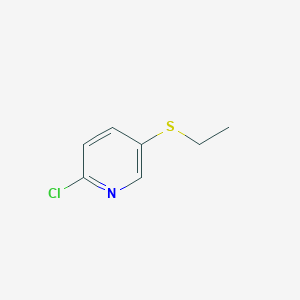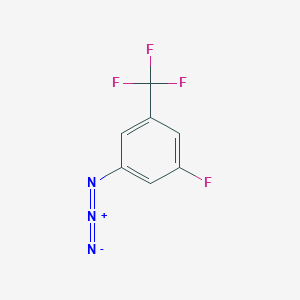
Potassium (3-(2-ethoxy-2-oxoethyl)oxetan-3-yl)trifluoroborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium [3-(2-ethoxy-2-oxoethyl)oxetan-3-yl]trifluoroboranuide is a chemical compound that belongs to the class of organoboron compounds. These compounds are known for their versatility in various chemical reactions, particularly in organic synthesis. The compound is characterized by the presence of a trifluoroborate group, which imparts unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of potassium [3-(2-ethoxy-2-oxoethyl)oxetan-3-yl]trifluoroboranuide typically involves the reaction of an oxetane derivative with a boron-containing reagent. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of palladium catalysts and boronic acids or esters under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Potassium [3-(2-ethoxy-2-oxoethyl)oxetan-3-yl]trifluoroboranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different boron-containing products.
Reduction: Reduction reactions can convert the trifluoroborate group into other functional groups.
Substitution: The trifluoroborate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction can produce boron hydrides.
Applications De Recherche Scientifique
Potassium [3-(2-ethoxy-2-oxoethyl)oxetan-3-yl]trifluoroboranuide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals.
Industry: The compound is used in the production of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of potassium [3-(2-ethoxy-2-oxoethyl)oxetan-3-yl]trifluoroboranuide involves its ability to participate in various chemical reactions. The trifluoroborate group acts as a nucleophile, facilitating the formation of new chemical bonds. The compound’s reactivity is influenced by the electronic and steric properties of the oxetane ring and the ethoxy group.
Comparaison Avec Des Composés Similaires
Similar Compounds
Potassium trifluoroborate: A simpler compound with similar reactivity but lacking the oxetane and ethoxy groups.
Potassium [3-(2-hydroxy-2-oxoethyl)oxetan-3-yl]trifluoroboranuide: Similar structure but with a hydroxy group instead of an ethoxy group.
Uniqueness
Potassium [3-(2-ethoxy-2-oxoethyl)oxetan-3-yl]trifluoroboranuide is unique due to the presence of the oxetane ring and the ethoxy group, which impart distinct electronic and steric properties. These features enhance its reactivity and make it suitable for specific applications in organic synthesis and material science .
Propriétés
Formule moléculaire |
C7H11BF3KO3 |
|---|---|
Poids moléculaire |
250.07 g/mol |
Nom IUPAC |
potassium;[3-(2-ethoxy-2-oxoethyl)oxetan-3-yl]-trifluoroboranuide |
InChI |
InChI=1S/C7H11BF3O3.K/c1-2-14-6(12)3-7(4-13-5-7)8(9,10)11;/h2-5H2,1H3;/q-1;+1 |
Clé InChI |
UQCQRPXMDXWCKJ-UHFFFAOYSA-N |
SMILES canonique |
[B-](C1(COC1)CC(=O)OCC)(F)(F)F.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[4-(chloromethyl)-1,3-thiazol-2-yl]-4H-1,2,4-triazole](/img/structure/B13458288.png)
![2-{6-[2-(4-Methylpiperazin-1-yl)ethyl]-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl}ethan-1-amine trihydrochloride](/img/structure/B13458294.png)
![6-[(tert-butoxy)carbonyl]-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,6-diazaspiro[3.4]octane-8-carboxylic acid](/img/structure/B13458299.png)
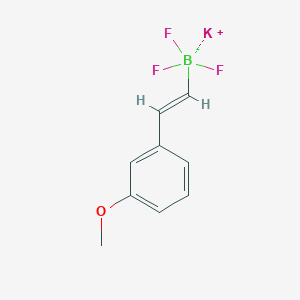
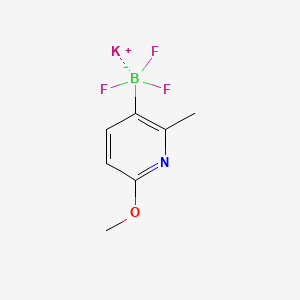
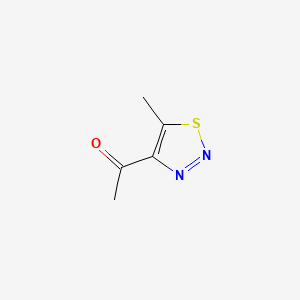
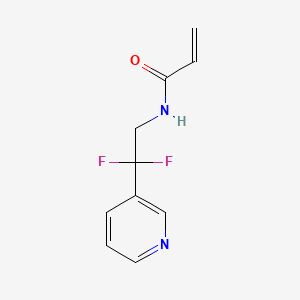
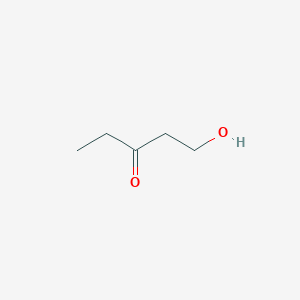
![N2-[3-(trifluoromethyl)phenyl]pyridine-2,5-diamine dihydrochloride](/img/structure/B13458341.png)
